4'-Methylsulfanyl-biphenyl-2-carboxylic acid
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Overview
Description
4’-Methylsulfanyl-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a biphenyl core substituted with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methylsulfanyl-biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically conducted in anhydrous ether at low temperatures.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine); typically conducted in an acidic medium at controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the biphenyl core.
Scientific Research Applications
4’-Methylsulfanyl-biphenyl-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methylsulfanyl groups can influence its binding affinity and specificity. The biphenyl core provides structural rigidity, which can be crucial for its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-biphenyl-2-carboxylic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.
4’-Sulfanyl-biphenyl-2-carboxylic acid: Lacks the methyl group, which may influence its chemical properties and biological activity.
Biphenyl-2-carboxylic acid: Lacks both the methyl and sulfanyl groups, serving as a simpler analog for comparison.
Uniqueness
4’-Methylsulfanyl-biphenyl-2-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The methylsulfanyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can facilitate interactions with biological targets.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXWNOCQKCMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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